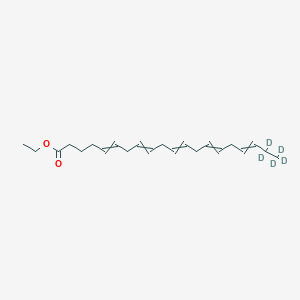

Eicosapentaenoic acid Ethyl ester D5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

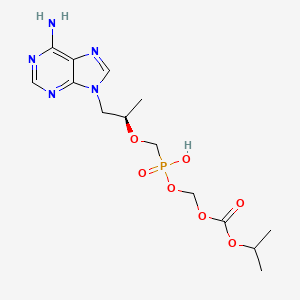

Eicosapentaenoic acid Ethyl ester D5 is a deuterated form of Eicosapentaenoic Acid Ethyl Ester, an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is primarily used as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester by gas chromatography or liquid chromatography-mass spectrometry .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Ethyl Ester typically involves the transesterification of fish oil with ethanol. This process includes the extraction, refining, and ethanolysis of fish oil to produce high-purity Eicosapentaenoic Acid Ethyl Ester . Recent techniques such as simulated moving bed chromatography and countercurrent chromatography are also applied to enrich and purify the compound .

Industrial Production Methods: Industrial production of Eicosapentaenoic Acid Ethyl Ester involves large-scale transesterification processes, followed by purification steps to achieve high purity. The use of green technologies and environmentally friendly methods is emphasized to enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: Eicosapentaenoic acid Ethyl ester D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound. These products are used in further research and analysis to understand the compound’s properties and applications .

科学的研究の応用

Eicosapentaenoic acid Ethyl ester D5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester, aiding in the accurate measurement and analysis of this compound in various studies . Additionally, it is used in research related to cardiovascular health, lipid metabolism, and the development of therapeutic agents for hypertriglyceridemia .

作用機序

The mechanism of action of Eicosapentaenoic acid Ethyl ester D5 involves several pathways, including increased beta-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These mechanisms contribute to its effects on lipid metabolism and cardiovascular health.

類似化合物との比較

Similar Compounds: Similar compounds to Eicosapentaenoic acid Ethyl ester D5 include Eicosapentaenoic Acid Ethyl Ester, Docosahexaenoic Acid Ethyl Ester, and Timnodonic Acid Ethyl Ester .

Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. This uniqueness makes it a valuable tool in scientific research and analysis .

特性

IUPAC Name |

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

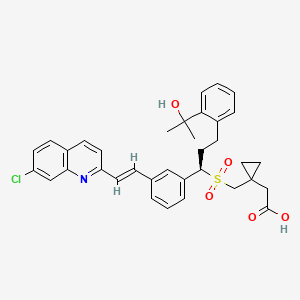

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)

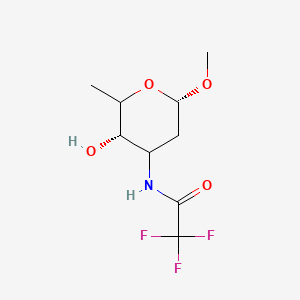

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)